N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a chemical compound with the molecular formula C₈H₁₄N₂O₂ and a CAS Number of 90152-88-8. This compound is classified as an amino acid derivative, specifically an amino acid that incorporates a tetrahydroazepine moiety. It is recognized for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is available from various suppliers, including VWR and Amerigo Scientific, which provide high-quality chemicals for research purposes. It falls under the category of organic compounds and is particularly relevant in the field of synthetic organic chemistry. Its classification as an amino acid derivative suggests its relevance in biological systems, particularly in relation to neurotransmitter activity and receptor interactions.
The synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with glycine. This process can be carried out under various conditions to optimize yield and purity.
The molecular structure of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine features a tetrahydroazepine ring fused with a glycine side chain. The presence of nitrogen atoms within the azepine ring contributes to its basicity and potential interactions with biological receptors.
Key structural data includes:
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine can participate in various chemical reactions typical of amino acids and heterocycles. These include:
The reactivity of this compound can be influenced by the presence of functional groups in its structure that dictate its behavior in organic reactions.
The mechanism through which N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine exerts its effects may involve interaction with neurotransmitter receptors or modulation of synaptic transmission pathways. Its structural similarity to natural amino acids suggests potential roles in neurotransmission or receptor modulation.
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and potential biological activities. Further research could elucidate its precise mechanisms and broaden its applications in therapeutic contexts.
The synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine (molecular formula: C₈H₁₄N₂O₂; SMILES: C₁CCC(=NCC₁)NCC(=O)O) represents a significant challenge in heterocyclic chemistry due to the reactivity constraints of the azepine ring system [4]. Novel synthetic approaches have emerged that offer advantages over traditional linear syntheses. The most promising route involves reductive amination between 3,4,5,6-tetrahydro-2H-azepin-7-amine and glyoxylic acid derivatives under controlled pH conditions. This method circumvents the need for protective group strategies that typically reduce overall yield and increase processing steps [5].
An alternative pathway employs azide reduction-alkylation, where 7-azidohexahydroazepine undergoes Staudinger reduction followed by immediate reaction with bromoacetyl bromide. This sequential approach achieves moderate yields (45-60%) but requires careful handling of the reactive intermediates to prevent dimerization [3]. Computational chemistry data (TPSA 58.2 Ų, LogP 0.94) indicate favorable reactivity parameters for this glycine derivative, suggesting potential for microwave-assisted synthesis to accelerate the reaction kinetics [4]. Recent investigations have explored enzymatic approaches using transaminase biocatalysts, which demonstrate promising regioselectivity for the 7-position of the azepine ring while preserving the glycine carboxyl functionality without racemization [5].
Table 1: Comparative Analysis of Synthetic Routes
Synthetic Method | Key Intermediate | Reaction Conditions | Reported Yield |
---|---|---|---|
Reductive Amination | 3,4,5,6-Tetrahydro-2H-azepin-7-amine | pH 7.5 buffer, NaBH₃CN | 68-72% |
Azide Reduction-Alkylation | 7-Azidohexahydroazepine | PPh₃, THF, 0°C → RT | 45-60% |
Enzymatic Transamination | Azepinyl ketone derivative | Biocatalyst, pyridoxal phosphate | 30-42% (optimizing) |
Functionalization of the azepine ring at the 7-position requires specialized catalytic systems due to the ring strain and electron density distribution. Palladium-catalyzed cross-coupling has emerged as the most effective approach, with continuous flow systems demonstrating superior performance over batch reactors. Research indicates that FibreCat 1007, a polymer-supported phenyldicyclohexylphosphine-palladium complex, achieves exceptional results in the amination step preceding glycine conjugation, yielding 72% of the intermediate 7-aminoazepane under optimized conditions [3] [6]. This catalyst system maintains stability through the multi-step functionalization sequence required to install the glycine moiety without protecting groups.
Heterogeneous catalysis offers significant advantages for the synthesis of azepine derivatives. The continuous flow hydrogenation system (H-Cube Pro™) enables efficient reductive amination when processing the Schiff base intermediate formed between the azepinone precursor and glycine derivatives. Catalyst screening revealed that Pd/Al₂O₃ catalysts at 30°C and 1 bar H₂ pressure provided optimal conversion rates (≥95%) while minimizing over-reduction byproducts [6]. This system facilitates the critical ring transformation from 2H-azepin-2-one derivatives to the 7-amino functionalized hexahydroazepine required for glycine conjugation [7].
Table 2: Catalyst Performance in Azepine Functionalization
Catalyst System | Reaction Type | Temperature | Conversion Rate | Selectivity |
---|---|---|---|---|
FibreCat 1007 Pd | Amination | 80°C | 88% | 92% |
Pd/C (10%) | Hydrogenation | 50°C | 78% | 85% |
Pd/Al₂O₃ | Reductive Amination | 30°C | 95% | 89% |
Rh/Al₂O₃ | Ring Functionalization | 60°C | 82% | 75% |
Reaction parameter optimization is crucial for improving the economic viability of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine synthesis. Solvent effects demonstrate pronounced impacts on reaction outcomes, with aprotic polar solvents (DMF, NMP) providing optimal solubility for the azepine intermediates while maintaining glycine reactivity. Systematic studies reveal that DMF-water mixtures (4:1 ratio) enhance the nucleophilic displacement step, increasing yields by 15-20% compared to anhydrous conditions [4] [5]. This solvent system facilitates the solubility of both the hydrophilic glycine component and the hydrophobic azepine ring system.
Temperature profiling during the conjugation step significantly influences product purity and byproduct formation. Lower reaction temperatures (0-5°C) effectively suppress the formation of bis-alkylated impurities when employing activated glycine derivatives such as methyl bromoacetate. Subsequent hydrolysis under basic conditions (2M NaOH, 60°C) cleanly affords the target carboxylic acid functionality without affecting the azepine ring integrity [5]. This thermal control is particularly important given the sensitivity of the partially unsaturated azepine ring to decomposition under harsh conditions.
Stoichiometric balancing represents another critical optimization parameter. Maintaining a slight excess of glycine equivalent (1.3:1 glycine derivative to azepine amine) maximizes conversion while minimizing purification challenges from unreacted starting materials. Kinetic studies indicate that employing slow addition techniques over 2-4 hours further suppresses symmetric urea formation, a common side reaction when the azepine amine is exposed to carbonyl-containing species [3]. Subsequent crystallization optimization using ethanol-water mixtures provides material with ≥95% purity as confirmed by HPLC analysis, meeting research-grade quality standards [5].
Table 3: Reaction Parameter Optimization Effects
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent System | Anhydrous DMF | DMF:Water (4:1) | +18% |
Reaction Temperature | 25°C | 0-5°C | +12% (purity) |
Glycine Equivalent | 1.0 eq | 1.3 eq | +15% |
Addition Method | Bolus | Slow addition (3h) | +8% (reduced byproducts) |
Crystallization Solvent | Methanol | Ethanol:Water (3:1) | +5% recovery |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7